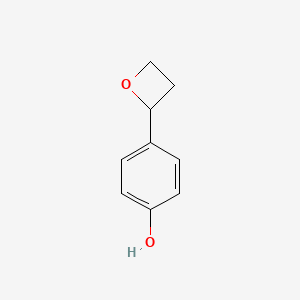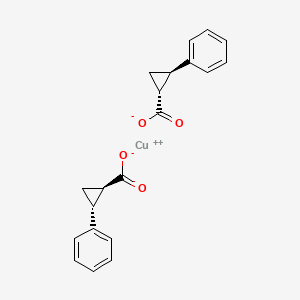
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is a coordination compound where copper(II) is complexed with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate typically involves the reaction of copper(II) salts with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution: Ligand exchange reactions can occur, where the carboxylate ligand is replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating.
Major Products
Oxidation: The major product would be a copper(I) complex.
Substitution: The products would be new copper(II) complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
Copper complexes are known for their cytotoxic properties and can be used as starting points for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as luminescent materials or sensors .
作用機序
The mechanism of action of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate involves its interaction with biological molecules. The copper(II) center can coordinate with biomolecules such as proteins and DNA, potentially disrupting their function. This can lead to cytotoxic effects, making it a candidate for antitumor drug development .
類似化合物との比較
Similar Compounds
Copper(II) complexes with Schiff bases: These compounds also exhibit cytotoxic properties and are studied for their potential in medicinal chemistry.
Copper(II) complexes with β-amino acids: These complexes have been investigated for their biological activities, including interactions with DNA and proteins.
Uniqueness
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric properties to the compound. This can influence its reactivity and interactions with biological molecules, potentially enhancing its effectiveness as a therapeutic agent .
特性
分子式 |
C20H18CuO4 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
copper;(1R,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C10H10O2.Cu/c2*11-10(12)9-6-8(9)7-4-2-1-3-5-7;/h2*1-5,8-9H,6H2,(H,11,12);/q;;+2/p-2/t2*8-,9+;/m00./s1 |
InChIキー |
NFQRKRKPLDNASC-FKXFVUDVSA-L |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
正規SMILES |
C1C(C1C(=O)[O-])C2=CC=CC=C2.C1C(C1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


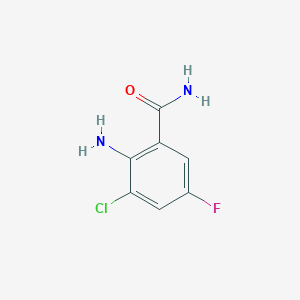

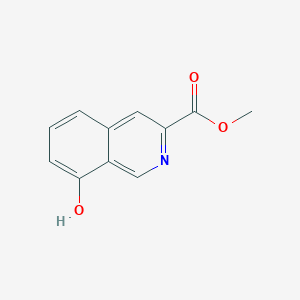
![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
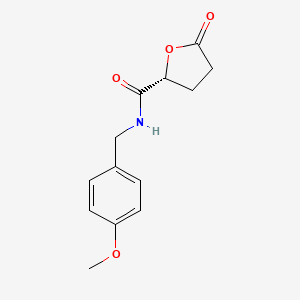
![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)
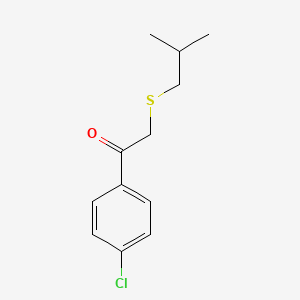
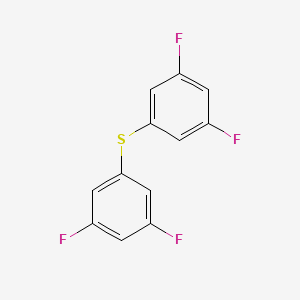

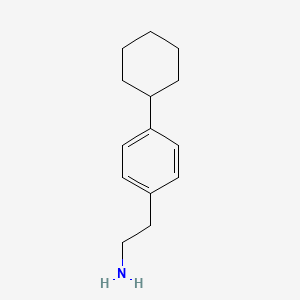
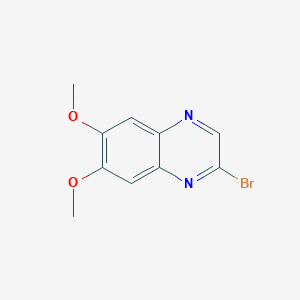

![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
